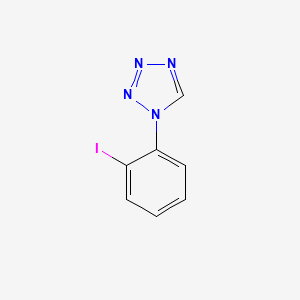
1-(2-Iodophenyl)tetrazole
描述
1-(2-Iodophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry.
准备方法
1-(2-Iodophenyl)tetrazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodoaniline with sodium azide and triethyl orthoformate in acetic acid. This reaction proceeds through a cyclization process to form the tetrazole ring . Another method involves the use of zinc salts as catalysts in the reaction of sodium azide with nitriles to give 1H-tetrazoles . Industrial production methods often utilize microwave-assisted synthesis, which allows for the efficient conversion of nitriles into tetrazoles under mild conditions .
化学反应分析
1-(2-Iodophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium periodate to form hypervalent iodine compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles.
Cycloaddition: The tetrazole ring can participate in [3+2] cycloaddition reactions with azides and alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and indium(III) chloride . Major products formed from these reactions include substituted tetrazoles and triazoles.
科学研究应用
1-(2-Iodophenyl)tetrazole has a wide range of scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylate groups in drug design due to their similar pKa values and ability to form stable complexes with biological targets.
Material Science: Tetrazoles are used in the synthesis of energetic materials and polymers due to their high nitrogen content and stability.
Coordination Chemistry: The compound acts as a ligand in coordination complexes with transition metals, which are used in catalysis and material science.
Biological Research: Tetrazole derivatives are studied for their antibacterial, antifungal, and anticancer properties.
作用机制
The mechanism of action of 1-(2-Iodophenyl)tetrazole involves its interaction with biological targets through noncovalent interactions such as hydrogen bonding and π-π stacking. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit the activity of enzymes such as cytochrome P450, which is involved in drug metabolism .
相似化合物的比较
1-(2-Iodophenyl)tetrazole can be compared with other tetrazole derivatives such as:
5-(2-Iodophenyl)-1H-tetrazole: Similar in structure but with different substitution patterns on the tetrazole ring.
Oteseconazole and Quilseconazole: Antifungal drugs that also contain tetrazole rings and inhibit cytochrome P450.
Benziodazolotetrazole: A hypervalent iodine compound with fused benziodazole and tetrazole rings.
The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable complexes with transition metals, making it valuable in coordination chemistry and catalysis .
属性
IUPAC Name |
1-(2-iodophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZNBQJAAPKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




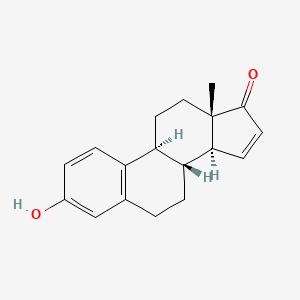

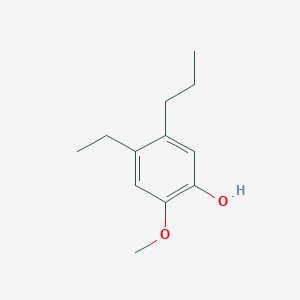
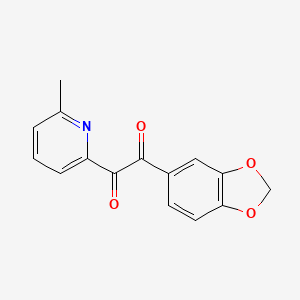
![N,N''-Propane-1,3-diylbis[N'-octadecylurea]](/img/structure/B3262508.png)
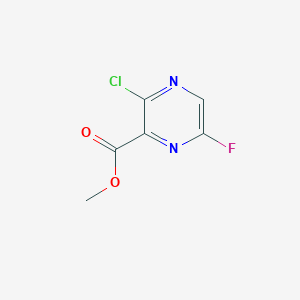

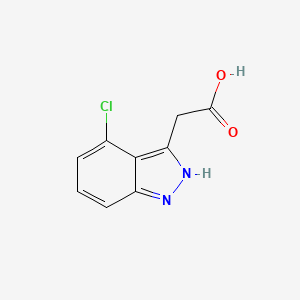
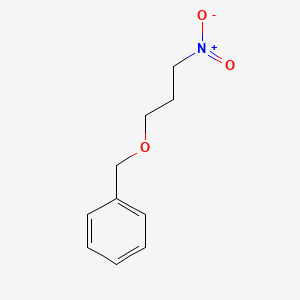
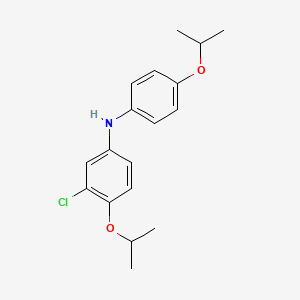
![Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate](/img/structure/B3262550.png)

